cis-Stilbeneboronic acid pinacol ester
Description
Significance of Organoboron Compounds as Versatile Reagents in Chemical Synthesis
Organoboron compounds, organic derivatives of borane, have become cornerstone reagents in organic synthesis due to their multifaceted reactivity. rsc.orgnih.gov Their utility spans a wide array of chemical transformations, from fundamental functional group interconversions to the assembly of complex natural products and pharmaceutical agents. rsc.org The unique electronic properties of the boron atom, particularly its Lewis acidity and the polarity of the carbon-boron bond, underpin their diverse applications.
One of the most celebrated applications of organoboron compounds is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges a new carbon-carbon single bond between an organoboron species and an organic halide or triflate. nih.gov This reaction's reliability, mild conditions, and broad substrate scope have made it a go-to method for the synthesis of biaryls, polyenes, and other conjugated systems. Beyond cross-coupling, organoboron compounds participate in a host of other valuable transformations, including hydroboration, conjugate additions, and Petasis-type reactions, showcasing their remarkable versatility. rsc.org
Role of Pinacol (B44631) Boronic Esters as Key Synthetic Intermediates in Modern Organic Chemistry
While boronic acids are the foundational reagents in many organoboron-mediated reactions, their corresponding pinacol esters offer several practical advantages that have led to their widespread adoption in modern organic synthesis. researchgate.net Pinacol boronic esters are generally more stable, less prone to dehydration-induced trimerization (formation of boroxines), and exhibit better solubility in organic solvents compared to their parent boronic acids. researchgate.net This enhanced stability and handling profile makes them ideal for multi-step syntheses and for the purification of intermediates via chromatography.
The pinacol group, derived from pinacol (2,3-dimethyl-2,3-butanediol), forms a five-membered cyclic ester with the boronic acid functionality. This cyclic structure not only imparts stability but also allows for the controlled release of the active boronic acid under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions. researchgate.net The prevalence of pinacol boronic esters is a testament to their role as robust and reliable synthetic intermediates, enabling chemists to construct complex molecules with greater efficiency and predictability.
Specific Context of cis-Stilbene (B147466) Scaffolds in Advanced Chemical Research
The stilbene (B7821643) framework, characterized by a 1,2-diphenylethylene core, is a privileged structure found in a multitude of biologically active natural products and synthetic compounds. Stilbenes can exist as two geometric isomers, trans (E) and cis (Z), with the cis isomer often exhibiting distinct and potent biological activities. For instance, combretastatin (B1194345) A-4, a natural cis-stilbene, is a powerful inhibitor of tubulin polymerization, a mechanism of action that has inspired the development of numerous anticancer agents.
The incorporation of a boronic acid or its pinacol ester onto the cis-stilbene scaffold, as in cis-stilbeneboronic acid pinacol ester, creates a powerful building block for further chemical elaboration. This functionalization allows for the strategic introduction of the cis-stilbene motif into larger, more complex molecules through reactions like the Suzuki-Miyaura coupling. The ability to selectively synthesize and utilize the cis isomer is of paramount importance, as the geometry of the stilbene backbone is often critical for its intended biological or material function.
Recent research has highlighted the potential of boronic acid-containing cis-stilbenes as potent inhibitors of tubulin polymerization. By introducing a boronic acid group into the combretastatin framework, scientists have developed compounds with significant cell-growth inhibitory and apoptotic activities. These findings underscore the importance of cis-stilbeneboronic acid derivatives as valuable tools in medicinal chemistry and drug discovery.
Structure
2D Structure
Properties
IUPAC Name |
2-[(Z)-1,2-diphenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKORGQZNCVQC-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Cis Stilbeneboronic Acid Pinacol Ester
General Strategies for the Preparation of Boronic Esters
Derivatization from Boronic Acids for Enhanced Isolation Yields
Boronic acids are often the primary products of borylation reactions, but they can present challenges in purification and isolation due to their polarity and tendency to form anhydrides. wikipedia.orgresearchgate.net Conversion of boronic acids to their corresponding pinacol (B44631) esters is a common strategy to overcome these issues. sci-hub.se Pinacol esters are generally more stable, less polar, and more amenable to chromatographic purification than their boronic acid counterparts. researchgate.netsci-hub.se
This derivatization is typically achieved by reacting the crude boronic acid with pinacol, often with azeotropic removal of water to drive the reaction to completion. The resulting pinacol boronic esters are often crystalline solids with improved handling characteristics, making them ideal for long-term storage and subsequent use in cross-coupling reactions. sci-hub.se The unique physical properties of different types of boronic esters, such as those derived from diethanolamine (B148213) (DEA), have also been exploited to develop standardized and scalable synthesis and isolation processes. sci-hub.se
Historical Context and Modern Improvements in Boronic Acid Synthesis
The first reported synthesis and isolation of a boronic acid was by Edward Frankland in 1860. wikipedia.orgnih.govwiley-vch.devt.edu This early method involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by air oxidation. wikipedia.orgvt.edu Since these initial discoveries, the field has seen significant advancements.
Traditional synthesis routes often relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with trialkyl borates, followed by hydrolysis. orgsyn.orgboronmolecular.com While effective, these methods often require harsh reaction conditions and exhibit limited tolerance for sensitive functional groups. upenn.edunih.gov
The advent of transition-metal catalysis revolutionized boronic acid and ester synthesis. A pivotal development was the Miyaura borylation reaction, which utilizes a palladium catalyst to couple aryl halides or triflates with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorgsyn.orgnih.gov This method offers a milder and more functional-group-tolerant alternative to the traditional organometallic routes. upenn.edunih.gov Further improvements have focused on developing more active and robust catalyst systems, expanding the substrate scope, and exploring more atom-economical boron sources. upenn.edunih.gov
Controlled Speciation in Boronic Ester Synthesis
A more advanced strategy in boronic ester synthesis involves the deliberate control of boron solution speciation. capes.gov.brnih.govstrath.ac.uk This approach manipulates the equilibria between different boron species in a reaction mixture to achieve chemoselective transformations. capes.gov.brnih.govstrath.ac.uk By controlling factors such as base and the stoichiometry of water, it is possible to selectively transfer a pinacol group from one boron species to another, enabling the formal homologation of aryl and alkenyl boronic acid pinacol esters. capes.gov.brstrath.ac.uk
This method allows for the generation of a new, reactive boronic ester in the presence of an active palladium catalyst, facilitating streamlined iterative catalytic carbon-carbon bond formation. capes.gov.brnih.govstrath.ac.uk Such control over speciation represents a fundamental advance, providing new avenues for the synthesis of complex molecules and controlled oligomerization of sp²-hybridized boronic esters. capes.gov.brnih.govstrath.ac.ukcore.ac.uk
Targeted Synthesis of cis-Stilbeneboronic Acid Pinacol Ester and Related Derivatives
The synthesis of stilbeneboronic acid derivatives, particularly the cis-isomer, requires specific methodologies that can control the stereochemistry of the double bond. Both palladium-catalyzed and transition-metal-free approaches have been developed to access these valuable compounds.
Palladium-Catalyzed Borylation Routes utilizing Bis(pinacolato)diboron
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of alkenylboronic acid pinacol esters, including stilbene (B7821643) derivatives. organic-chemistry.orgnih.govdoi.org The Miyaura borylation reaction, which employs bis(pinacolato)diboron (B₂pin₂) as the boron source, is a widely used method. nih.govorganic-chemistry.org
In this approach, a vinyl halide or triflate is coupled with B₂pin₂ in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov A key advantage of this method is the retention of the double bond's configuration, allowing for the stereospecific synthesis of either cis- or trans-stilbeneboronic acid pinacol ester, depending on the stereochemistry of the starting vinyl halide. organic-chemistry.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Key Feature |
| cis-Stilbenyl Halide | Bis(pinacolato)diboron | Palladium Complex | KOPh | This compound | Retention of Stereochemistry |
| trans-Stilbenyl Halide | Bis(pinacolato)diboron | Palladium Complex | KOAc | trans-Stilbeneboronic acid pinacol ester | Retention of Stereochemistry |
The choice of ligand for the palladium catalyst and the reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org This methodology has been successfully applied to a wide range of substrates, demonstrating its versatility in organic synthesis. organic-chemistry.orgnih.gov
Transition-Metal-Free Synthetic Protocols for Aryl Boronate Esters
In recent years, there has been a growing interest in developing transition-metal-free synthetic methods as more sustainable and cost-effective alternatives to traditional palladium-catalyzed reactions. nih.gov Several strategies have emerged for the synthesis of aryl and vinyl boronate esters without the need for a transition metal catalyst.
One such approach involves the reaction of organolithium or Grignard reagents with borate esters, a classic but still relevant method. organic-chemistry.org More contemporary transition-metal-free methods include:
Photoinduced borylation: This method utilizes light to promote the borylation of aryl halides or other precursors. organic-chemistry.org
Base-mediated borylation: Certain reactions can be promoted by a strong base, facilitating the coupling of an organic halide with a diboron reagent. organic-chemistry.org
1,2-Migration of boronate complexes: This strategy involves the formation of an aryl-heteroaryl boronate complex, which then undergoes electrophilic activation to trigger a 1,2-migration, leading to the formation of the desired C-B bond. nih.gov
While these methods are more commonly applied to the synthesis of aryl boronate esters, the principles can be extended to the preparation of vinyl boronate esters like stilbene derivatives. For example, the hydroboration of an alkyne with a boron hydride reagent is a well-established, often metal-free method for producing alkenylboronic esters. nih.govresearchgate.net The stereochemical outcome of this reaction can be controlled by the choice of hydroboration reagent and reaction conditions.
| Method | Starting Materials | Key Reagents | Product Type |
| Photoinduced Borylation | Aryl Halides, Diboron Reagent | Photocatalyst | Aryl Boronate Ester |
| Base-mediated Borylation | Aryl Halides, Diboron Reagent | Strong Base | Aryl Boronate Ester |
| 1,2-Migration | Lithiated Heterocycle, Aryl Boronic Ester | Electrophilic Halogen Source | Heterobiaryl |
| Hydroboration | Alkyne, Boron Hydride | Pinacolborane | Alkenylboronic Ester |
These transition-metal-free protocols offer complementary approaches to the synthesis of boronate esters, expanding the toolkit available to synthetic chemists. researchgate.net
Formal Homologation of Arylboronic Acids to Benzylic Boronic Esters
The synthesis of benzylic boronic esters represents a significant challenge in organoboron chemistry, as these compounds are often unstable and not widely commercially available compared to their arylboronic acid counterparts. acs.orgnih.gov A powerful and contemporary method to access these valuable intermediates is through the formal homologation of arylboronic acids. This process involves a single carbon insertion (C1 insertion) into the carbon-boron bond of an arylboronic acid to yield the corresponding benzylic boronic ester. acs.orgchemrxiv.org
Recent advancements have established a palladium-catalyzed homologation that circumvents the need for stoichiometric organometallic reagents, which are often required in traditional approaches. nih.govresearchgate.net This methodology utilizes a chemoselective Suzuki-Miyaura cross-coupling reaction between an arylboronic acid and a halomethylboronic acid pinacol ester, such as bromomethylboronic acid pinacol ester (BrCH₂Bpin), which serves as a carbenoid equivalent. nih.govchemrxiv.org
The key to this transformation is the remarkable reactivity of the halomethylboronic acid pinacol ester. acs.org It undergoes a facile oxidative addition with a Pd(0) catalyst, a step that is significantly enhanced by the presence of the boron group, an effect referred to as the "α-boryl effect". acs.orgchemrxiv.org Following the oxidative addition, a chemoselective transmetalation occurs with the arylboronic acid. The reaction is designed to favor the transmetalation of the arylboronic acid over the newly formed benzylic boronic ester, thus preventing unwanted side reactions. acs.org This sequence of oxidative addition, transmetalation, and subsequent reductive elimination affords the desired benzylic boronic acid pinacol ester product. nih.govchemrxiv.org
The utility of this palladium-catalyzed formal homologation has been demonstrated across a range of aryl- and heteroarylboronic acids. chemrxiv.org The reaction accommodates various electronic and steric substitutions on the aromatic ring. chemrxiv.org The resulting benzylic boronic esters are versatile synthetic intermediates that can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Chan-Lam) to form C-C, C-O, and C-N bonds, leading to the synthesis of diverse structures like diarylmethanes, benzyl (B1604629) ethers, and benzyl amines. st-andrews.ac.ukresearchgate.net
Optimization studies for the palladium-catalyzed homologation identified effective conditions for the reaction. A benchmark system using an arylboronic acid and bromomethylboronic acid pinacol ester (BrCH₂Bpin) established that a simple palladium catalyst could achieve good yields of the benzylic Bpin product. nih.govchemrxiv.org
The reaction scope was explored with various substituted arylboronic acids. The results indicate a broad tolerance for different functional groups and substitution patterns.
| Arylboronic Acid (ArB(OH)₂) | Catalyst/Ligand | Base/Solvent | Temperature (°C) | Time (h) | Product (ArCH₂Bpin) Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / DCE | 60 | 24 | Good |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / DCE | 60 | 24 | High |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / DCE | 60 | 24 | High |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / DCE | 60 | 24 | Moderate-Good |
| 2-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / DCE | 60 | 24 | High |
General Reaction Conditions: Arylboronic acid (1 equiv), BrCH₂Bpin (1.5 equiv), Pd(PPh₃)₄ (1.5 mol%), K₃PO₄ (3 equiv), H₂O (10 equiv), DCE, Ar, 60 °C, 24 h. Yields are qualitative descriptions based on reported data. st-andrews.ac.uk
This method provides a direct and efficient pathway to benzylic boronic esters from readily available arylboronic acids, expanding the toolkit for synthetic chemists to access these important building blocks. nih.govst-andrews.ac.uk
Advanced Reactivity and Mechanistic Pathways of Cis Stilbeneboronic Acid Pinacol Ester
Cross-Coupling Reactions Involving cis-Stilbeneboronic Acid Pinacol (B44631) Ester Scaffolds
Organoboron compounds, particularly boronic acid pinacol esters, are pivotal intermediates in modern organic synthesis due to their stability, low toxicity, and versatile reactivity. The cis-stilbeneboronic acid pinacol ester, as an alkenyl boronic ester, is a valuable substrate for various cross-coupling reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, linking an organoboron compound with an organohalide or triflate using a palladium catalyst and a base. nih.gov Alkenyl boronic esters, such as this compound, are effective coupling partners in these reactions. nih.gov The reaction typically proceeds under mild conditions, tolerates a wide range of functional groups, and provides the coupled products with high selectivity and yield.
The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency. nih.gov For alkenyl boronic esters, ligands such as SPhos are often employed with palladium sources like Pd₂(dba)₃.
| Component | Example | Role in Reaction |
|---|---|---|
| Boronic Ester | This compound | Source of the alkenyl group |
| Coupling Partner | Aryl/Vinyl Halide (e.g., 4'-Chloroacetophenone) | Electrophilic partner |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst precursor |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Base | K₃PO₄ (Potassium phosphate) | Activates the boronic ester for transmetalation |
| Solvent System | Toluene/Ethanol/Water | Solubilizes reactants and facilitates the reaction |
The versatility of the Suzuki-Miyaura coupling allows for the synthesis of complex molecular architectures, including substituted stilbenes and other poly-aryl systems, which are prevalent in pharmaceuticals and materials science. nih.gov
Recent advancements in synthetic methodology have introduced novel iron-catalyzed cross-coupling reactions involving functionalized olefins. nih.govrepec.org This strategy allows for the construction of highly substituted C-C bonds by reacting heteroatom-substituted "donor" olefins with electron-deficient "acceptor" olefins. nih.gov The reaction proceeds under mild conditions, often using an inexpensive iron catalyst and a silane (B1218182) reductant. repec.orgresearchgate.net
Crucially, olefins featuring boron-based functionalities, including pinacol boronic esters, can serve as effective donor olefins in these transformations. nih.gov This methodology reverses the typical electrophilic nature of the carbon adjacent to the heteroatom (in this case, boron) through the intermediacy of radicals, rendering it nucleophilic. nih.gov This umpolung strategy provides access to molecular architectures that are challenging to synthesize via traditional methods. nih.gov The reaction is initiated by the iron catalyst and involves a hydrogen atom transfer process, generating radical intermediates that couple to form the desired product. researchgate.net
| Component Type | Example Substrate | Function |
|---|---|---|
| Donor Olefin | Alkenyl boronic ester (e.g., this compound) | Acts as a radical precursor, providing the nucleophilic partner |
| Acceptor Olefin | Electron-deficient alkene (e.g., α,β-unsaturated ester) | Acts as the radical trap/electrophilic partner |
| Catalyst | Fe(acac)₃ or Fe(dibm)₃ | Initiates the radical process |
| Reductant | PhSiH₃ (Phenylsilane) | Participates in the hydrogen atom transfer cycle |
| Solvent | Ethanol (EtOH) | Benign and effective reaction medium |
This method demonstrates high chemoselectivity and functional group tolerance, enabling the direct coupling of structurally diverse olefins to forge complex carbon skeletons in a single step. nih.govnih.gov
While this compound is an alkenyl boronic ester, a related class of compounds, α-halo boronic esters, exhibits unique reactivity in cross-coupling reactions. These compounds are valuable synthons due to their ambiphilic nature. nih.gov Significant progress has been made in the enantioconvergent cross-coupling of racemic α-halo boronic esters. acs.org
A dual nickel/photoredox catalysis system enables the highly selective C(sp³)–C(sp³) reductive cross-coupling of racemic α-chloroboronates with unactivated alkyl iodides. acs.org This process furnishes chiral secondary alkyl boronic esters, which are versatile intermediates in organic synthesis. acs.org Another approach involves a nickel-catalyzed Suzuki-type C(sp²)–C(sp³) cross-coupling between arylboronic acids and α-iodoboronic esters. nih.govresearchgate.net This method provides an efficient route to various benzyl (B1604629) boronic esters under mild conditions, avoiding the use of stoichiometric reductants. nih.gov
| Reaction Type | Boronic Ester Substrate | Coupling Partner | Catalysis System | Product Type |
|---|---|---|---|---|
| Reductive Cross-Electrophile Coupling | Racemic α-chloroboronate | Unactivated alkyl iodide | Dual Nickel/Photoredox | Chiral secondary alkyl boronic ester acs.org |
| Suzuki-Type Coupling | α-iodoboronate | Arylboronic acid | Nickel Catalyst | Benzyl boronic ester nih.gov |
These enantioconvergent methods represent a powerful strategy for constructing enantioenriched complex molecules from readily available racemic starting materials.
Boronate Rearrangement and Homologation Reactions
Boronic esters are susceptible to rearrangement reactions, which can be harnessed to form new stereocenters with high levels of control. These processes are fundamental to the synthetic utility of organoborons.
A significant breakthrough in boronate chemistry is the development of enantioselective, catalytic 1,2-boronate rearrangements. This strategy allows for the synthesis of valuable chiral α-chloro pinacol boronic esters from readily available achiral boronic esters and dichloromethane (B109758). nih.govnih.govcofc.edu The reaction is catalyzed by a lithium-isothiourea-boronate complex. nih.govnih.gov This catalyst is proposed to facilitate the rearrangement by promoting a chloride abstraction step. cofc.edu
The mechanism involves the formation of a dichloromethyl boronate intermediate. The chiral catalyst then controls the stereoselective 1,2-migration of the organic group from the boron to the adjacent carbon, displacing one of the two stereotopic chloride atoms. youtube.com The resulting α-chloro pinacol boronic esters are versatile chiral building blocks. They can undergo subsequent stereospecific elaborations, such as a second rearrangement with a different nucleophile followed by a carbon-boron bond transformation, to generate a wide array of trisubstituted stereocenters. nih.govresearchgate.net
| Feature | Description |
|---|---|
| Starting Materials | Achiral boronic ester, Dichloromethane (CH₂Cl₂) nih.govcofc.edu |
| Catalyst | Lithium-isothiourea-boronate complex nih.gov |
| Key Intermediate | Dichloromethyl boronate complex youtube.com |
| Product | Enantioenriched α-chloro pinacol boronic ester nih.gov |
| Synthetic Utility | Access to a wide variety of trisubstituted stereocenters via sequential stereospecific reactions nih.govcofc.edu |
The Matteson homologation is a powerful and highly stereoselective method for the one-carbon extension of a boronic ester. uni-saarland.deuni-saarland.de This reaction involves treating a boronic ester with (dichloromethyl)lithium (LiCHCl₂), which is typically generated in situ from dichloromethane and a strong base like n-butyllithium or LDA. uni-saarland.deacs.org This forms an α-chloroboronic ester intermediate with a high degree of diastereoselectivity, often controlled by a chiral auxiliary on the boronic ester. uni-saarland.debristol.ac.uk
The resulting α-chloroboronic ester can then be treated with a nucleophile, such as a Grignard or organolithium reagent. This generates a tetracoordinate boronate complex that undergoes a 1,2-metallate rearrangement, where the nucleophilic group migrates from boron to the adjacent carbon, displacing the chloride with inversion of configuration at that carbon. uni-saarland.debristol.ac.uk This two-step sequence effectively elongates the carbon chain by one unit while creating a new stereocenter. The process can be repeated to build up complex stereogenic arrays and has been widely applied in the synthesis of natural products. uni-saarland.dersc.org
| Step | Reagents | Transformation | Stereochemical Outcome |
|---|---|---|---|
| 1. Homologation | (Dichloromethyl)lithium (LiCHCl₂) | Boronic ester is converted to an α-chloroboronic ester | High diastereoselectivity at the new stereocenter uni-saarland.debristol.ac.uk |
| 2. Alkylation | Organometallic reagent (e.g., R'-MgX or R'-Li) | The α-chloro group is displaced by the R' group via a 1,2-rearrangement | Inversion of configuration at the carbon bearing the leaving group uni-saarland.de |
Iterative Arylation and Controlled Oligomerization Strategies
The unique structure of this compound, featuring a reactive C-B bond on a polymerizable backbone, presents significant opportunities for the synthesis of well-defined oligomers and polymers. Iterative arylation strategies, particularly through sequential cross-coupling reactions, allow for the controlled, step-wise growth of molecular chains, leading to stilbene-based oligomers with precise lengths and functionalities.
A key approach to this controlled growth is the use of iterative Suzuki-Miyaura cross-coupling reactions. This strategy relies on the chemoselective reaction of a boronic acid in the presence of a less reactive boronic ester, enabling directional and sequential bond formation. acs.org By designing a monomer unit with two distinct boron moieties, one can achieve a step-wise homologation process. For instance, an iterative C(sp³)-C(sp²) cross-coupling has been demonstrated for the synthesis of diarylmethane structures, showcasing the potential for controlled chain extension. researchgate.net This principle can be extended to alkenyl boronic esters like this compound. A hypothetical iterative process could involve coupling the this compound with a halo-stilbene monomer that also contains a protected or less reactive boron functionality. After the initial coupling, the protected group on the newly formed dimer can be converted to a reactive boronic ester, allowing for the next coupling step. This cycle can be repeated to build oligomers of a desired length.
The synthesis of high molecular-ordered stilbene (B7821643) oligomers is of particular interest due to their potential for enhanced biological activity compared to their monomeric precursors. rsc.org While much of this work has focused on resveratrol (B1683913) derivatives, the synthetic principles are broadly applicable. The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of these syntheses, effectively coupling stilbene units. For example, (E)-2-phenylethenylboronic acid pinacol ester has been extensively used to create various (E)-stilbene derivatives through coupling with diverse aryl bromides, demonstrating the robustness of this C-C bond-forming reaction. nih.gov
Below is a table illustrating a potential iterative Suzuki-Miyaura coupling strategy for oligomer synthesis.
| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|---|
| 1 (Dimerization) | cis-Stilbeneboronic acid pinacol ester | cis-Halo-stilbene-MIDA boronate | Pd Catalyst, Base | Dimer with terminal MIDA boronate |
| 2 (Deprotection) | Dimer with terminal MIDA boronate | - | Acidic/Basic Hydrolysis | Dimer with terminal boronic acid |
| 3 (Esterification) | Dimer with terminal boronic acid | Pinacol | Dehydrating Agent | Dimer with terminal pinacol boronate |
| 4 (Trimerization) | Dimer with terminal pinacol boronate | cis-Halo-stilbene-MIDA boronate | Pd Catalyst, Base | Trimer with terminal MIDA boronate |
This iterative approach provides precise control over the oligomer length, which is crucial for studying structure-property relationships in these materials.
Oxidative and Functionalizing Deboronation Reactions
Deboronation reactions represent a powerful method for transforming the C–B bond of boronic esters into other functional groups. These transformations significantly enhance the synthetic utility of organoboron compounds by allowing the boron moiety to serve as a versatile synthetic handle.
Catalytic Protodeboronation of Pinacol Boronic Esters via Radical Approaches
Protodeboronation, the replacement of a boronic ester group with a hydrogen atom, is a synthetically important transformation. While numerous methods exist for arylboronic esters, radical-based approaches for alkenylboronic esters offer a mild and effective alternative. researchgate.net A prominent strategy involves the photoredox-catalyzed protodeboronation of pinacol boronic esters. nih.govrsc.orgnih.gov
The general mechanism for this process begins with the activation of the pinacol boronic ester to form a more redox-active tetracoordinate boron ate complex. This is typically achieved by reacting the boronic ester with an organolithium reagent, such as phenyl lithium. researchgate.net The resulting boron ate complex can then be oxidized by an excited photocatalyst via a single-electron transfer (SET) process. This oxidation generates a vinyl radical intermediate (cis-stilbenyl radical in this case) and Ph-Bpin. nih.gov The vinyl radical subsequently abstracts a hydrogen atom from a suitable donor, like thiophenol, to yield the protodeboronated product (cis-stilbene) and a thiyl radical. The catalytic cycle is completed by the reduction of the thiyl radical by the reduced photocatalyst, regenerating its initial state. nih.govresearchgate.net
The radical nature of this pathway has been confirmed through probe experiments, such as the use of cyclopropylmethyl-substituted boronic esters, which undergo characteristic ring-opening upon radical formation. nih.gov This method is notable for its mild conditions and tolerance of various functional groups.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Substrate | cis-Stilbeneboronic acid pinacol ester | - |
| Activating Agent | Phenyl Lithium (PhLi) | researchgate.net |
| Photocatalyst | Ir(dFCF₃ppy)₂(dtbbpy)PF₆ (PC1) | nih.gov |
| Hydrogen Atom Donor | Thiophenol | nih.govresearchgate.net |
| Solvent | Et₂O, then MeOH/Acetone (1:1) | sci-hub.se |
| Light Source | Visible Light (e.g., Blue LEDs) | - |
| Temperature | Room Temperature | sci-hub.se |
Carboxylation Reactions with Carbon Dioxide for α,β-Unsaturated Carboxylic Acids
The conversion of carbon dioxide (CO₂), a renewable C1 feedstock, into valuable chemicals is a significant goal in sustainable chemistry. The copper-catalyzed carboxylation of organoboronic acid pinacol esters with CO₂ provides a direct route to carboxylic acids. rsc.orgqub.ac.uk This methodology is applicable to a wide range of boronic esters, including C(sp²)-B compounds like this compound, to produce the corresponding α,β-unsaturated carboxylic acids. rsc.org
The reaction is typically catalyzed by a simple copper(I) salt, such as cuprous chloride, in the presence of a suitable base. researchgate.net The proposed mechanism involves several key steps. First, the copper(I) catalyst reacts with a base (e.g., KOMe) to form a copper alkoxide species. This intermediate undergoes transmetalation with the alkenyl boronic ester to generate a vinylcopper species. Nucleophilic addition of the vinylcopper intermediate to CO₂ forms a copper carboxylate complex. Finally, σ-metathesis with the base regenerates the copper alkoxide catalyst and releases the potassium salt of the carboxylic acid, which yields the desired α,β-unsaturated carboxylic acid upon acidic workup.
This transformation is valued for its operational simplicity and good functional group tolerance, making it a powerful tool for C-C bond formation using CO₂. researchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Substrate | cis-Stilbeneboronic acid pinacol ester | - |
| Catalyst | CuCl | |
| Base | KOMe | |
| Carbon Source | CO₂ (1 atm) | researchgate.net |
| Solvent | DMA (Dimethylacetamide) | |
| Temperature | 60 °C | - |
Chan-Lam Type Oxidative Couplings for C-N and C-O Bond Formation
The Chan-Lam coupling reaction is a copper-promoted or -catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds to form C-N and C-O bonds, respectively. wikipedia.org This reaction is a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. While initially developed for boronic acids, the methodology has been extended to boronic acid pinacol esters, though they can present challenges and often require modified conditions for efficient coupling. nih.govorganic-chemistry.org
For this compound, a Chan-Lam coupling would involve its reaction with an amine, alcohol, or phenol (B47542) in the presence of a copper catalyst, typically Cu(OAc)₂, and a base, often under an air or oxygen atmosphere. The reaction mechanism is thought to proceed through a Cu(II) intermediate. Transmetalation between the boronic ester and the copper catalyst forms an aryl-copper species. Coordination of the amine or alcohol, followed by oxidation of Cu(II) to a transient Cu(III) species and subsequent reductive elimination, furnishes the desired C-N or C-O coupled product and regenerates a Cu(I) species, which is reoxidized to complete the catalytic cycle. wikipedia.org
Optimized conditions for the coupling of pinacol esters, particularly with challenging aryl amines, have been developed, often involving mixed solvent systems (e.g., MeCN/EtOH) and the use of molecular sieves to mitigate side reactions. nih.govorganic-chemistry.org Pinacol boronate esters have been shown to be less reactive than the corresponding boronic acids or other esters in some Chan-Lam reactions. nih.gov Nonetheless, this reaction provides a direct pathway to vinyl-amines and vinyl-ethers from this compound.
Electrophilic Cyclization Reactions for Heterocycle Synthesis
The carbon-carbon double bond of the stilbene backbone in this compound can participate in cyclization reactions to form various heterocyclic structures. Electrophilic cyclization, in particular, offers a powerful strategy for constructing rings by activating the double bond toward attack by an internal nucleophile.
While photochemical cyclizations of stilbene derivatives to form phenanthrenes are well-known, electrophilic cyclizations for heterocycle synthesis are also feasible. researchgate.net A plausible strategy would involve a substrate where one of the phenyl rings of the stilbene is substituted with a tethered nucleophile, such as a hydroxyl, amino, or thiol group. In the presence of an electrophilic activator, the stilbene double bond can be activated towards intramolecular attack by the nucleophile.
For example, an acid-catalyzed intramolecular cyclization could proceed via protonation of the double bond to generate a benzylic carbocation. This cation would then be trapped by the pendant nucleophile to form a new heterocyclic ring. researchgate.net Alternatively, reagents like iodine or N-bromosuccinimide could act as electrophiles, leading to halo-cyclization products which can be further functionalized. Boron Lewis acids have also been shown to mediate electrophilic cyclization of substrates containing alkynes and tethered nucleophiles, a principle that could potentially be adapted to the alkene in the stilbene core. escholarship.org The synthesis of boron-containing heterocycles is an active area of research, where the boron atom is retained within the final cyclic structure, imparting unique electronic and chemical properties. aablocks.com
A hypothetical reaction is outlined below, demonstrating the synthesis of a dihydrofuran derivative.
| Substrate | Reagent/Catalyst | Plausible Product | Reaction Type |
|---|---|---|---|
| cis-(2'-Hydroxyphenyl)stilbeneboronic acid pinacol ester | H⁺ (e.g., Triflic Acid) | Phenyl-substituted Dihydrobenzofuran | Acid-catalyzed Intramolecular Hydroalkoxylation |
| cis-(2'-Aminophenyl)stilbeneboronic acid pinacol ester | I₂ / NaHCO₃ | Iodo-phenyl-substituted Dihydroindole | Intramolecular Iodoamination |
| cis-(2'-Carboxyphenyl)stilbeneboronic acid pinacol ester | N-Bromosuccinimide (NBS) | Bromo-substituted Isocoumarin | Intramolecular Halolactonization |
Alternating Radical Copolymerization
Stilbene and its derivatives are generally resistant to radical homopolymerization due to the steric hindrance of the 1,2-disubstituted double bond. acs.org However, they can readily participate in radical copolymerization with suitable comonomers, particularly electron-deficient olefins, to form alternating copolymers. acs.org This behavior is analogous to that of α-styrylboronic acid pinacol ester (StBpin), which undergoes alternating radical copolymerization with comonomers like n-butyl acrylate, N,N-dimethylacrylamide, and N-ethylmaleimide. rsc.orgresearchgate.net
The tendency towards alternation is driven by the formation of a charge-transfer complex between the electron-rich stilbene monomer and the electron-deficient comonomer. The radical initiator adds to this complex, or to one of the monomers, and propagation proceeds by the alternating addition of the two monomers. For this compound, the phenyl groups and the vinyl-boron moiety contribute to its electronic character. It is expected to copolymerize in a highly alternating fashion with electron-accepting monomers such as maleic anhydride (B1165640) or N-substituted maleimides, a well-established behavior for other stilbene derivatives. acs.org
Compared to styrene, StBpin has been shown to produce copolymers with higher alternating selectivity, although with lower yields and molecular weights, attributed to its diminished reactivity. rsc.org A similar trend would be expected for this compound. The resulting copolymers would feature a perfectly alternating sequence of stilbeneboronic ester units and comonomer units. The pendant boronic ester groups along the polymer backbone are then available for post-polymerization modification, allowing for the synthesis of highly functionalized macromolecules with precisely controlled architectures. researchgate.net
| Monomer 1 (M1) | Monomer 2 (M2) (Electron-Deficient) | Initiator | Expected Copolymer Structure | Reference |
|---|---|---|---|---|
| cis-Stilbeneboronic acid pinacol ester | Maleic Anhydride | AIBN | Strictly Alternating: -[M1-M2]- | acs.org |
| cis-Stilbeneboronic acid pinacol ester | N-Phenylmaleimide | AIBN | Strictly Alternating: -[M1-M2]- | acs.org |
| cis-Stilbeneboronic acid pinacol ester | Acrylonitrile | AIBN | Alternating: -[M1-M2]- | researchgate.net |
| cis-Stilbeneboronic acid pinacol ester | n-Butyl Acrylate | AIBN | Alternating: -[M1-M2]- | rsc.org |
Catalytic Applications and Asymmetric Transformations Mediated by Boronic Esters
Construction of Trisubstituted Stereocenters from Chiral Intermediates
cis-Stilbeneboronic acid pinacol (B44631) ester serves as a disubstituted alkene, a common starting point for the synthesis of more complex, highly substituted molecules. The creation of trisubstituted alkenes and stereocenters is a significant challenge in organic synthesis, and boronic esters are pivotal intermediates in achieving this.
A powerful method for this transformation is the palladium-catalyzed boryl-Heck reaction, which allows for the direct borylation of disubstituted alkenes to furnish trisubstituted alkenyl boronic esters. nih.gov This reaction provides a direct route to elaborate the stilbene (B7821643) backbone, introducing a third substituent with potential stereocontrol. The process typically involves a Heck-like pathway of migratory insertion followed by β-hydride elimination and has been optimized through the development of new palladium catalysts and electrophilic borylating reagents like B-bromocatecholborane (catBBr). organic-chemistry.org These advancements have expanded the utility of the reaction, allowing it to proceed with high yields and excellent E/Z selectivities for a variety of substrates. nih.govorganic-chemistry.org
Furthermore, palladium-catalyzed additions of boronic acids to alkynyl esters have been developed to synthesize trisubstituted olefins as single isomers, demonstrating the versatility of boron-based reagents in constructing complex alkenes. documentsdelivered.comresearchgate.net Strategies involving a 1,4-palladium migration have also been used to achieve remote C-H bond functionalization, enabling the synthesis of diverse trisubstituted 1,3-enynes from gem-diaryl ethylenes. dicp.ac.cn These catalytic methods underscore the potential of using cis-Stilbeneboronic acid pinacol ester as a foundational scaffold for building sterically congested and functionally diverse trisubstituted carbon centers.
Role of Pinacol Boronic Esters in Transition-Metal Catalysis
Pinacol boronic esters are perhaps most renowned for their indispensable role in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. cuny.edu This reaction forms a carbon-carbon bond between the boronic ester and an organic halide or triflate, and it is a fundamental tool for synthesizing complex organic molecules, including pharmaceuticals and materials.
Stilbeneboronic acid pinacol esters are excellent substrates for these reactions. Research on the closely related (E)-isomer, (E)-2-phenylethenylboronic acid pinacol ester, demonstrates a general and effective procedure for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.gov In these reactions, the boronic ester is coupled with a diverse range of aryl bromides using a palladium catalyst. The success of the coupling, particularly with challenging electron-rich or electron-poor aryl bromides, often relies on the use of sterically bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu₃PHBF₄). nih.govresearchgate.net A key feature of this reaction is the complete retention of the alkene geometry, ensuring that the stereochemistry of the starting boronic ester is faithfully transferred to the final product. nih.gov
The reaction conditions for such a coupling are typically mild and versatile. The table below illustrates representative results from the Suzuki-Miyaura cross-coupling of (E)-2-phenylethenylboronic acid pinacol ester with various aryl bromides, a reaction pathway directly analogous to how this compound would be employed.
| Aryl Bromide Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ / t-Bu₃PHBF₄ | 85 | nih.gov |
| 4-Bromoanisole | Pd(OAc)₂ / t-Bu₃PHBF₄ | 82 | nih.gov |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / t-Bu₃PHBF₄ | 75 | nih.gov |
| 1-Bromonaphthalene | Pd(OAc)₂ / t-Bu₃PHBF₄ | 78 | nih.gov |
This central role in C-C bond formation highlights the importance of this compound as a valuable intermediate, enabling the synthesis of a vast array of more complex stilbene derivatives and other polyphenolic compounds through reliable and stereospecific transition-metal-catalyzed reactions.
Theoretical and Computational Investigations of Stilbeneboronic Acid Pinacol Ester Systems
Density Functional Theory (DFT) Studies on Boronate Ester Formation and Conformations
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. It has been extensively applied to elucidate the mechanisms and energetics of boronate ester formation and to analyze the conformational landscapes of these molecules.
DFT calculations are used to model the reaction between a boronic acid and a diol, such as pinacol (B44631), to form the cyclic boronate ester. acs.org These studies can map out the entire reaction pathway, identifying transition states and intermediates. For instance, in the amine-catalyzed formation of a boron-oxygen-carbon linkage, DFT has been used to show that the amine group facilitates proton transfer from a methanol-boronic acid adduct, rather than forming a direct intramolecular B-N dative bond. acs.org In the absence of such catalysis, the activation energy for the rate-limiting proton transfer step is significantly higher. acs.org
Computational modeling helps to understand the stability of different conformers. For aminoboronic acids, DFT studies have identified that in a vacuum, a seven-membered, hydrogen-bonded ring structure is the lowest-energy conformer, while in a water field, a five-membered B-N dative-bonded ring conformer is energetically favored. acs.org DFT calculations combined with experimental data have been used to explore exchange reactions in boronic esters, concluding that a nucleophilic ring-opening step is a probable mechanism to accelerate the process. rsc.org The energies of transition states and intermediates in such processes can be calculated to determine the most likely mechanistic pathway. rsc.org
DFT is also employed to investigate the origins of pKa changes upon esterification. Studies have shown that the conversion of a boronic acid to its corresponding cyclic boronic ester with a diol like ethylene (B1197577) glycol leads to a significant drop in pKa (an increase in acidity). plu.mx DFT analysis reveals that this change is primarily due to an electronic effect, with a smaller contribution from the reduced structural flexibility of the cyclic ester compared to the boronic acid. plu.mx
The vibrational properties of boronate esters have also been systematically investigated using DFT in conjunction with experimental infrared (IR) spectroscopy. researchgate.net These computational studies help in assigning characteristic IR bands for boronate ester functionalities, which is crucial for the characterization of materials containing these groups. researchgate.net
| Step | Description | Activation Energy (kcal mol⁻¹) |
|---|---|---|
| TS1 | Nucleophilic attack of MeOH on boron atom | 15.74 |
| TS2 | Hydrogen transfer assisted by a second MeOH molecule | 20.96 |
| TS3 | Attack of free hydroxyl on a second dioxaborinane molecule | 26.97 |
Molecular Dynamics (MD) Simulations in Boronic Acid/Ester Systems
Molecular Dynamics (MD) simulations offer a powerful method to study the time-dependent behavior of molecular systems, providing insights into the dynamics and interactions of boronic acids and their esters in solution. nih.gov MD is particularly useful for understanding the behavior of these molecules in complex environments, such as in aqueous solutions or within larger material assemblies like vitrimers or hydrogels. mdpi.comnih.gov
For drug design applications, where boronic acids act as inhibitors, MD simulations are crucial. nih.gov The development of accurate polarizable force fields, such as the atom-bond electronegativity equalization method (ABEEMσπ), allows for reliable simulations of boronic acid-protein complexes in aqueous solutions. nih.gov These simulations can validate parameters for bond lengths, angles, and dihedral angles against quantum mechanical calculations and can accurately model binding energies and the charge distribution's fluctuation with the molecular environment. nih.gov
In materials science, MD simulations help elucidate the complex structure and dynamics of vitrimers, which are polymer networks cross-linked by dynamic covalent bonds like boronic esters. mdpi.com These simulations can predict the rheological behavior of such materials, which is governed by the kinetics of the bond exchange reactions. mdpi.com The simulations provide a molecular-level understanding of how factors like temperature affect the exchange kinetics and, consequently, the material's flow and relaxation properties. mdpi.com
Computational Analysis of Boronic Acid-Diol Complexation Equilibria
The reversible complexation between boronic acids and diols is a fundamental equilibrium that underpins their use in sensors and dynamic materials. acs.orgnih.gov Computational methods are employed to analyze the thermodynamics of this equilibrium and to understand the factors that influence the stability of the resulting boronate esters. scispace.comresearchgate.net
Computational investigations also support experimental findings on the favorability of forming different types of boron-containing heterocycles. Studies comparing the self-assembly of boronate esters (from diols), diazaboroles (from diamines), oxathiaboroles (from hydroxythiols), and dithiaboroles (from dithiols) have shown that boronate ester formation is the most thermodynamically favored process. researchgate.net These results can be rationalized by analyzing the effect of borylation on the frontier molecular orbitals of the donor molecules. researchgate.net
| Parameter | Value |
|---|---|
| Slope (ρ) | 2.06 |
| Intercept | 8.62 |
| Correlation (R²) | 0.94 |
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of organoboron compounds, particularly the vacant p-orbital on the boron atom, is the key to their unique reactivity and properties. rsc.org Computational analysis provides a detailed picture of this electronic structure and allows for the prediction of reactivity. researchgate.net
DFT-based reactivity indices are powerful tools for semiquantitatively studying the reactivity of molecules. researchgate.net Global indices such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), along with local condensed indices like electrophilic and nucleophilic Parr functions (Pk+ and Pk-), can be calculated to predict how a molecule like cis-stilbeneboronic acid pinacol ester will interact with other reagents. researchgate.net
Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard procedures in computational studies of organoboron compounds. researchgate.net The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. Physiochemical parameters can be derived from this analysis. researchgate.net For instance, in studies of 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester, HOMO-LUMO analysis was performed using the B3LYP method to understand its electronic properties. researchgate.net
Furthermore, the influence of the boronate ester group on the electronic properties of the larger molecular framework can be assessed. The boron atom's vacant p-orbital can withdraw electron density from an attached aromatic system through resonance, influencing the regioselectivity of subsequent reactions on the aromatic ring. researchgate.net These computational insights are crucial for designing new organoboron compounds with tailored reactivity and for predicting the outcomes of chemical transformations. rsc.orgmdpi.com
Advanced Applications in Materials Science and Biological Chemistry
Supramolecular Assembly and Molecular Recognition Mechanisms
The capacity of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in molecular recognition. nih.gov This interaction is particularly effective for detecting saccharides, which are rich in diol functionalities. When integrated with a stilbene (B7821643) scaffold, this recognition event can be translated into a measurable optical signal, forming the basis of sophisticated sensing systems.
Glucose and Saccharide Sensing Systems Utilizing Stilbeneboronic Acid Derivatives
Stilbeneboronic acid derivatives are instrumental in the development of non-enzymatic sensors for glucose and other saccharides. nih.gov The fundamental sensing mechanism relies on the reversible formation of a boronate ester between the boronic acid group and the cis-diol units present in saccharides like glucose and fructose. nih.govnih.gov This binding event can be engineered to produce a detectable change in the photophysical properties of the stilbene core, such as a shift in fluorescence emission or intensity. mdpi.com
The binding affinity and selectivity of these sensors can be finely tuned. For instance, molecules incorporating two boronic acid groups (diboronic acids) can achieve higher selectivity for glucose, which possesses multiple diol binding sites. nih.gov The strategic placement of these recognition sites allows for a more specific interaction with the geometry of glucose's hydroxyl groups compared to other monosaccharides. nih.gov The interaction is often pH-dependent, a factor that can be leveraged to create multi-channel sensor arrays using a single probe molecule. mdpi.com
Aggregation-Induced Emission (AIE) in Stilbene-Based Sensors
A significant challenge in the design of fluorescent sensors is the phenomenon of aggregation-caused quenching (ACQ), where fluorophores lose their emission intensity at high concentrations or in an aggregated state. nih.govresearchgate.net Stilbene derivatives exhibiting aggregation-induced emission (AIE) provide a powerful solution to this problem. mdpi.com These molecules, often referred to as AIEgens, are minimally fluorescent when dissolved but become highly emissive upon aggregation. nih.govmdpi.com This "turn-on" fluorescence provides a high signal-to-noise ratio, making AIE-based sensors exceptionally sensitive. researchgate.netmdpi.com
In the context of sensing, an AIE-active stilbene can be functionalized with a boronic acid receptor. In solution, the sensor is non-emissive. The introduction of a target saccharide can induce the aggregation of the sensor molecules through binding events, restricting intramolecular motion and activating the fluorescence emission. sci-hub.se This strategy has been successfully employed to create highly sensitive "turn-on" fluorescent probes for various analytes. mdpi.comsci-hub.se For example, cyanostilbene derivatives are known to exhibit strong AIE properties, where an increase in the aggregation state, such as in a solvent mixture with a high water fraction, leads to a dramatic enhancement of fluorescence. mdpi.com
Development of Protein Stabilizers and Inhibitors
Beyond molecular sensing, stilbene boronic acids have emerged as a novel class of therapeutic agents, particularly for diseases associated with protein misfolding and aggregation, known as amyloidosis. nih.gov Their unique mode of interaction allows them to stabilize protein structures and inhibit the pathological aggregation cascade.
Stilbene Boronic Acid Interactions with Transthyretin (TTR)
Transthyretin (TTR) is a homotetrameric protein that transports thyroxine and retinol. nih.govnih.gov The dissociation of this tetramer into its constituent monomers is the critical, rate-limiting step in the formation of amyloid fibrils, which are responsible for TTR-related amyloidosis. nih.govfigshare.com Small molecules that can bind to the thyroxine-binding sites on TTR can stabilize the native tetrameric structure, preventing its dissociation and thereby halting the progression of the disease. nih.govacs.org
Researchers have demonstrated that incorporating a boronic acid group onto a stilbene scaffold enhances its affinity and potency as a TTR ligand. nih.gov These stilbene boronic acid derivatives bind within the thyroxine-binding pockets of TTR, effectively acting as "molecular glue" to hold the four monomers together. nih.gov
Formation of Reversible Covalent Boronate Esters with Amino Acid Residues
A key innovation in the design of stilbene-based TTR stabilizers is the unique ability of the boronic acid moiety to form a reversible covalent bond with an amino acid residue within the TTR binding pocket. nih.gov Boronic acids can readily interact with nucleophilic residues such as serine and threonine to form tetrahedral boronate esters. nih.govenamine.net X-ray crystallography studies have revealed that a symmetrical diboronic acid stilbene derivative forms a reversible boronate ester with the Serine 117 residue located deep within the TTR binding site. nih.govnih.gov This represents a new modality for ligand binding, as it is the first observation of a reversible covalent bond being formed between a TTR ligand and a serine residue. nih.gov This covalent interaction significantly contributes to the stabilization of the TTR-ligand complex.
Mechanism of Inhibiting Protein Aggregation
The mechanism by which stilbene boronic acids inhibit TTR aggregation is directly linked to their ability to stabilize the protein's native tetrameric state. nih.govfigshare.com The binding of the ligand within the two thyroxine-binding sites of the TTR tetramer acts as a kinetic stabilizer. figshare.comdiva-portal.org
The process of inhibition follows these key steps:
Binding and Stabilization : The stilbene boronic acid molecule occupies the binding pocket, bridging the monomers. nih.gov
Covalent Anchoring : The formation of the reversible covalent boronate ester with Serine 117 provides an additional, strong anchoring point, locking the ligand in place and further reinforcing the tetrameric assembly. nih.govnih.gov
Prevention of Dissociation : By stabilizing the tetramer, the ligand raises the energy barrier for dissociation into monomers. figshare.com
Inhibition of Fibril Formation : Since monomer formation is the requisite step for aggregation, preventing dissociation effectively halts the entire amyloid fibril formation cascade. nih.govresearchgate.net
This strategy has proven highly effective, with optimized diboronic acid stilbenes showing inhibitory potency comparable to tafamidis, a clinically approved drug for treating TTR amyloidosis, against both wild-type TTR and its common disease-associated variants. nih.govnih.gov
Table of Research Findings on Stilbene Boronic Acid Interactions with TTR
| Finding | Description | Significance | Reference |
|---|---|---|---|
| Enhanced Affinity | The addition of a boronic acid group to the stilbene scaffold increases the binding affinity for the TTR protein compared to analogous phenol (B47542) compounds. | Leads to more potent TTR stabilizers at lower concentrations. | nih.gov |
| Reversible Covalent Bonding | Stilbene boronic acids form a reversible covalent boronate ester with the Serine 117 residue in the TTR binding pocket. | Establishes a new modality for covalent inhibition of TTR, providing a strong anchoring point for the ligand. | nih.govnih.gov |
| Tetramer Stabilization | The binding of the ligand, enhanced by covalent interaction, kinetically stabilizes the native homotetrameric structure of TTR. | Directly prevents the dissociation of the tetramer into aggregation-prone monomers, which is the root cause of amyloidosis. | figshare.comacs.org |
| Inhibition of Fibril Formation | By preventing tetramer dissociation, stilbene boronic acids effectively inhibit the formation of amyloid fibrils from both wild-type and V30M variant TTR. | Demonstrates therapeutic potential comparable to existing clinical drugs for TTR-related amyloidosis. | nih.govnih.gov |
Rational Design of Boronic Acid Analogs for Biological Targets
The rational design of boronic acid analogs as inhibitors for biological targets is a highly effective strategy in medicinal chemistry, leveraging the unique chemical properties of the boronic acid moiety. This approach involves the meticulous design and synthesis of molecules that can interact with specific biological targets with high affinity and selectivity, often guided by the three-dimensional structure of the target. The design of these analogs is frequently centered on their ability to act as transition-state analogs, particularly for hydrolytic enzymes.
A cornerstone of the rational design of boronic acid inhibitors is their capacity to mimic the tetrahedral transition state of substrate hydrolysis by certain enzymes, most notably serine proteases. nih.govnih.gov The boron atom, with its empty p-orbital, readily accepts a lone pair of electrons from a nucleophilic serine residue in the enzyme's active site. This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity. pnas.orgmdpi.com This covalent interaction provides a significant advantage in terms of potency compared to non-covalent inhibitors. pnas.org
Structure-based drug design plays a pivotal role in the development of potent and selective boronic acid inhibitors. nih.gov182.160.97 By utilizing high-resolution structural information of the target enzyme, typically from X-ray crystallography, medicinal chemists can design boronic acid-containing molecules with functionalities that create complementary interactions with the enzyme's active site. This may involve tailoring the peptidic or non-peptidic backbone of the inhibitor to optimize hydrophobic, hydrogen bonding, and electrostatic interactions with specific subsites of the enzyme, thereby enhancing both potency and selectivity. nih.govnih.gov
The electronic properties of the boronic acid itself can be fine-tuned through synthetic modifications to optimize its performance at physiological pH. The Lewis acidity of the boron atom, and consequently the pKa of the boronic acid, can be altered by the introduction of electron-withdrawing or electron-donating groups on the aryl ring. nih.gov Lowering the pKa can increase the concentration of the more reactive trigonal planar form of the boronic acid at physiological pH, leading to enhanced inhibitory activity. acs.org
A notable example of rational design is the development of peptidyl boronic acids as inhibitors of serine proteases. For instance, potent and selective inhibitors of Prostate-Specific Antigen (PSA), a serine protease, have been developed by creating peptidyl boronic acids that mimic the natural substrate of PSA. nih.gov This design strategy has also been successfully applied to develop inhibitors for other serine proteases, such as those involved in the life cycle of the malaria parasite. pnas.org
Furthermore, the stilbene scaffold, present in cis-Stilbeneboronic acid, has been explored in the design of inhibitors for other biological targets. Stilbene boronic acids have been rationally designed as inhibitors of transthyretin (TTR) aggregation, a process associated with amyloid diseases. nih.gov In this context, the boronic acid group enhances the binding affinity of the stilbene molecule to TTR, and in some cases, can form a reversible covalent bond with a serine residue in the binding site, effectively stabilizing the protein and preventing its aggregation. nih.gov
The versatility of boronic acids also extends to their use in the design of fluorescent probes for biological molecules. Aryl boronic acids can be incorporated into fluorescent molecules to create sensors for carbohydrates, as the boronic acid reversibly binds to the diol groups of sugars. acs.orgnih.gov This interaction can modulate the fluorescence properties of the molecule, allowing for the detection and quantification of specific carbohydrates in biological systems. Similarly, boronate-based probes have been designed to detect reactive oxygen species (ROS) such as hydrogen peroxide. frontiersin.org
The following table summarizes key research findings in the rational design of boronic acid analogs for various biological targets:
| Biological Target | Designed Boronic Acid Analog | Key Design Principle | Observed Biological Activity/Potency | Reference |
|---|---|---|---|---|
| Prostate-Specific Antigen (PSA) | Peptidyl boronic acids (e.g., Z-SSKL(boro)L) | Mimicking the tetrahedral transition state of peptide hydrolysis. | Potent inhibition with Ki of ~65 nM. | nih.gov |
| Plasmodium falciparum SUB1 (PfSUB1) | Substrate-based peptidic boronic acids | Formation of a reversible covalent bond with the catalytic serine residue. | Low nanomolar potency and blockage of parasite replication. | pnas.org |
| Transthyretin (TTR) | Stilbene diboronic acid | Enhanced binding affinity and reversible covalent bond formation with Ser117. | Effective inhibition of TTR fibril formation. | nih.gov |
| Proteasome (β2 subunit) | PGARFL-boronic acid | Based on the structure of the endogenous inhibitor PI31/Fub1. | Potent and specific inhibition of the β2 subunit. | nih.gov |
| Histone Deacetylases (HDACs) | Boronic acid-based inhibitors with an α-amino acid moiety | Interaction with the zinc ion in the HDAC active site. | Potent HDAC inhibition and cancer cell growth inhibition. | researchgate.net |
Future Perspectives and Emerging Research Avenues
Innovations in Synthetic Methodologies for Structurally Diverse Stilbeneboronic Acid Pinacol (B44631) Esters
The utility of cis-stilbeneboronic acid pinacol ester is intrinsically linked to the synthetic methods available for its preparation and diversification. Future research will likely focus on developing more efficient, stereoselective, and sustainable routes to a wide array of structurally diverse stilbeneboronic acid pinacol esters.
A primary area of innovation lies in the expansion of cross-coupling methodologies. While traditional methods like the Wittig reaction have been employed for the synthesis of stilbene (B7821643) derivatives, they often yield mixtures of E and Z isomers and may not be suitable for substrates with sensitive functional groups. nih.gov More recent and future-forward approaches will likely leverage palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to achieve high stereocontrol. For instance, the cross-coupling of (E)-2-phenylethenylboronic acid pinacol ester with various aryl bromides has been shown to proceed with complete retention of the alkene geometry, offering a reliable route to (E)-stilbenes. nih.gov Adapting these conditions to favor the formation of cis-isomers or developing catalyst systems that directly yield this compound from readily available precursors will be a significant step forward.
Furthermore, the direct borylation of pre-formed stilbene backbones represents a promising avenue. Methods for the synthesis of arylboronic pinacol esters from corresponding arylamines or via Grignard reagents are well-established. orgsyn.orggoogle.com Applying these Sandmeyer-type borylation reactions or Grignard-based approaches to structurally diverse stilbenes would provide a direct entry to a library of substituted stilbeneboronic acid pinacol esters. orgsyn.orgrsc.org The development of metal-free borylation techniques will also be crucial for applications where metal contamination is a concern. orgsyn.org
The table below summarizes some emerging synthetic strategies for preparing diverse stilbeneboronic acid pinacol esters.
| Synthetic Strategy | Key Features | Potential Advantages |
| Stereoselective Cross-Coupling | Utilization of specialized palladium catalysts and ligands. nih.gov | High control over cis/trans isomerism. |
| Direct Borylation of Stilbenes | Adaptation of Sandmeyer-type reactions or Grignard-based methods. orgsyn.orggoogle.com | Access to a wide range of functionalized derivatives from pre-synthesized stilbenes. |
| Flow Chemistry | Precise control over reaction time and temperature to manage rapid cis-trans isomerization. acs.org | Selective synthesis of either cis or trans isomers with high productivity. acs.org |
| Metal-Free Borylation | Use of organic promoters or photochemical methods. orgsyn.org | Avoidance of transition metal contamination, appealing for biological applications. |
These innovative synthetic methodologies will be instrumental in unlocking the full potential of stilbeneboronic acid pinacol esters by providing access to a broader range of derivatives with tailored electronic and steric properties.
Expanding the Scope of Catalytic Transformations and Stereochemical Control
Beyond its synthesis, this compound is poised to become a valuable substrate and ligand in a variety of catalytic transformations. A key area of future research will be the exploration of its reactivity in reactions that demand precise stereochemical control.
Asymmetric catalysis is a field where stilbene-based ligands have shown promise. The development of chiral catalysts for reactions such as the asymmetric transfer hydrogenation of ketones containing a boronic acid pinacol ester (Bpin) group has demonstrated the feasibility of achieving high enantioselectivity. rsc.orgresearchgate.net While this has been shown for acetophenone (B1666503) derivatives, extending this to the stilbene scaffold could lead to novel chiral building blocks. For example, the enantioselective reduction of a ketone functionality on a stilbeneboronic acid pinacol ester would generate chiral secondary alcohols with potential applications in medicinal chemistry.
Furthermore, the development of diastereoselective and enantioselective additions to the stilbene double bond, while the boronic ester remains intact, is a significant challenge and a promising research direction. The successful diastereo- and enantioselective synthesis of cis-stilbene (B147466) diamines through aza-Henry reactions showcases the potential for catalyst-controlled transformations on stilbene scaffolds. scispace.com Adapting such methodologies to incorporate the boronic acid pinacol ester functionality would open doors to novel amino-alcohol and diamine derivatives with defined stereochemistry.
The following table highlights potential catalytic transformations involving stilbeneboronic acid pinacol esters and the desired stereochemical outcomes.
| Catalytic Transformation | Potential Catalyst Type | Desired Stereochemical Outcome |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of the stilbene double bond. |
| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands | Diastereoselective and enantioselective formation of diols. |
| Asymmetric Aminohydroxylation | Chiral catalysts with nitrogen and oxygen sources | Enantioselective synthesis of amino alcohols. |
| Enantioselective Cross-Coupling | Chiral Palladium or Nickel complexes | Formation of axially chiral biaryl stilbenes. |
The ability to precisely control the three-dimensional arrangement of functional groups around the stilbene core will be critical for its application in areas such as drug discovery and chiral materials.
Novel Applications in Functional Materials and Advanced Polymer Architectures
The unique electronic and structural properties of the stilbene unit, combined with the versatile reactivity of the boronic acid pinacol ester, make this compound an excellent candidate for the development of novel functional materials and advanced polymer architectures.
A particularly exciting avenue is the creation of stimuli-responsive materials. Arylboronic acids are known to form dynamic covalent bonds, which can be reversibly cleaved and reformed in response to changes in pH, the presence of diols, or reactive oxygen species (ROS). rsc.org This property can be harnessed to create "smart" materials. For example, incorporating this compound into polymer networks can lead to hydrogels that are self-healing or that degrade under specific conditions. rsc.org Recent research has shown that boronic ester-crosslinked electrospun nanofibers can serve as multi-stimuli-responsive wound dressings that release antibiotics in response to wound-specific stimuli like ROS, alkaline pH, and glucose. rsc.org The stilbene moiety itself can act as a photoswitch, undergoing reversible cis-trans isomerization upon irradiation with light of specific wavelengths. This photochromic behavior can be used to control the properties of the material, such as its shape, color, or fluorescence.
In the realm of polymer chemistry, this compound can be used as a monomer or a cross-linker to create polymers with unique architectures. The synthesis of polymers from 4-vinylphenylboronic acid pinacol ester has demonstrated the feasibility of incorporating boronic ester functionalities into polymer backbones. researchgate.net By using a stilbene-based monomer, it would be possible to create polymers with photoresponsive and sensing capabilities integrated into the polymer chain. For instance, glucose-responsive polymer hydrogels have been fabricated by crosslinking poly(vinyl alcohol) with pinacol esters of bisboronic acids, which can release insulin (B600854) in a controlled manner under hyperglycemic conditions. nih.gov
The table below outlines potential applications of this compound in the development of advanced materials.
| Material Type | Key Property | Potential Application |
| Stimuli-Responsive Hydrogels | Dynamic covalent boronate ester bonds, photoisomerization of stilbene. | Drug delivery systems, self-healing materials, tissue engineering scaffolds. rsc.orgnih.gov |
| Photochromic Polymers | Reversible cis-trans isomerization of the stilbene unit. | Optical data storage, molecular switches, light-controlled actuators. |
| Sensing Polymers | Boronic acid functionality for diol recognition. | Glucose sensors, diagnostic materials. mdpi.com |
| High-Performance Networks | Reversible ring-opening of pinacol boronates at elevated temperatures. researchgate.net | Recyclable and reprocessable thermosets (vitrimers). researchgate.net |
The convergence of the stimuli-responsive nature of both the stilbene and boronic acid functionalities within a single molecule opens up a vast design space for the next generation of smart materials.
Interdisciplinary Research Integrating Chemical Synthesis with Biological Systems and Sensing Technologies
The ability of boronic acids to reversibly bind with diols makes them ideal candidates for the development of sensors for biologically important molecules such as carbohydrates. mdpi.com This has led to a surge in interdisciplinary research that combines the synthetic versatility of compounds like this compound with applications in biology and sensing.
Future research will likely focus on the design and synthesis of sophisticated biosensors based on stilbeneboronic acid derivatives. The stilbene core can act as a fluorophore, and its fluorescence properties can be modulated upon binding of a target analyte to the boronic acid group. This can be achieved through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). mdpi.com For example, diboronic acid-based sensors have shown high selectivity for glucose, which is crucial for the development of continuous glucose monitoring systems for diabetes management. mdpi.com The synthesis of stilbene derivatives with strategically placed boronic acid groups could lead to sensors with enhanced sensitivity and selectivity for specific saccharides.
Beyond sensing, boronic acid functionalized materials are being explored for therapeutic applications. A recent study demonstrated the use of phenylboronic acid pinacol ester functionalized, ROS-responsive nanoparticles for the treatment of periodontitis. nih.gov These nanoparticles were designed to release an encapsulated drug in the inflammatory and oxidative stress environment of the diseased tissue. nih.gov Incorporating a this compound into such drug delivery systems could offer additional functionalities, such as photo-triggered drug release by utilizing the photoisomerization of the stilbene unit.
The table below summarizes the potential interdisciplinary applications of this compound.
| Application Area | Underlying Principle | Specific Goal |
| Biosensing | Reversible covalent binding of boronic acid to diols, fluorescence of the stilbene core. mdpi.com | Development of highly selective and sensitive sensors for glucose and other biologically relevant molecules. mdpi.comdcu.ienih.gov |
| Drug Delivery | Stimuli-responsive cleavage of boronate esters (e.g., by ROS or pH changes). rsc.orgnih.gov | Targeted and controlled release of therapeutic agents at disease sites. nih.gov |
| Bioimaging | Modulation of fluorescence upon analyte binding. | Real-time imaging of biological processes and analyte concentrations in living cells. |
| Biomimetic Materials | Integration of biological recognition elements with synthetic scaffolds. | Creation of materials that can interact with and respond to biological systems in a specific manner. |
The synergy between advanced organic synthesis and biological applications will continue to drive innovation, with this compound and its derivatives playing a pivotal role in the development of next-generation diagnostic and therapeutic tools.
Q & A
Q. What are the primary synthetic routes to cis-stilbeneboronic acid pinacol ester, and how do reaction conditions influence yield and stereochemistry?
The synthesis of this compound (CAS 264144-59-4) typically involves Suzuki-Miyaura coupling or decarboxylative borylation. A metal-free approach uses visible-light-mediated reactions with diboron reagents (e.g., bis(catecholato)diboron) and N-hydroxyphthalimide-activated carboxylic acids . Key factors include:
- Light intensity and wavelength : Critical for initiating radical chain propagation in photochemical methods.
- Solvent choice : Amide solvents (e.g., DMF) enhance stability of intermediates .
- Temperature : Room temperature minimizes undesired side reactions.
Stereochemical control requires careful selection of starting materials, as boronic ester geometry is retained during coupling .
Q. How does solubility vary for this compound across organic solvents, and how can this guide purification strategies?
Solubility studies of analogous pinacol esters (e.g., phenylboronic acid pinacol ester) show high solubility in chloroform, acetone, and ethers, but low solubility in hydrocarbons . For this compound:
- Preferred solvents : Chloroform or ketones for reaction setups.
- Precipitation : Use hexane or methylcyclohexane for crystallization.
- Chromatography : Silica gel with chloroform/acetone mixtures optimizes separation .
Q. What analytical techniques are most effective for characterizing this compound and confirming stereochemistry?
- NMR spectroscopy : NMR identifies boron coordination (δ ~30 ppm for pinacol esters). and NMR confirm cis geometry via coupling constants (e.g., ~12–16 Hz for stilbene protons) .
- X-ray crystallography : Resolves stereochemistry but requires high-purity crystals.
- UV-vis spectroscopy : Monitors reactivity in HO-mediated transformations (e.g., λ~290 nm for boronic esters) .
Advanced Research Questions
Q. How can chemoselectivity challenges be addressed when using this compound in cross-coupling reactions with multifunctional substrates?
Chemoselectivity in cross-coupling (e.g., Suzuki-Miyaura) is influenced by:
- Boronic ester speciation : Control solution equilibria to favor reactive tetrahedral boronate intermediates .
- Protecting groups : Mask competing functional groups (e.g., amines, alcohols) during coupling.
- Catalyst tuning : Palladium complexes with bulky ligands (e.g., SPhos) suppress homo-coupling .
For example, iterative coupling of sp-hybridized boronic esters requires sequential deprotection and catalyst regeneration .
Q. What mechanistic insights explain contradictions in reaction outcomes under radical vs. polar conditions?
Radical pathways (e.g., light-initiated borylation) involve boryl radical intermediates, while polar mechanisms rely on transmetalation with palladium. Contradictions arise due to:
Q. How does the steric and electronic profile of this compound influence its reactivity in allylboration or protodeboronation?
- Allylboration : The cis geometry enhances diastereoselectivity in aldehyde reactions. α-Substituted allylboronic esters require in situ conversion to borinic esters (via nBuLi/TFAA) for high E-selectivity .
- Protodeboronation : Tertiary boronic esters (e.g., cis-stilbene derivatives) resist protodeboronation unless strong acids (e.g., HCl) or radical initiators are used .
Q. What strategies mitigate stability issues during storage or under oxidative/reductive conditions?
- Storage : Anhydrous conditions at 0–6°C prevent hydrolysis .
- Oxidative stability : Avoid HO or peroxides, which cleave boronic esters to phenols .
- Reductive stability : Catalytic hydrogenation may reduce the stilbene double bond; use milder reductants (e.g., NaBH) .
Data Contradiction Analysis
Q. Conflicting reports on solubility in hydrocarbon solvents: How to reconcile discrepancies?
Discrepancies arise from:
- Purity : Impurities (e.g., residual pinacol) increase apparent solubility .
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles.
Resolution: Characterize batches via DSC and HPLC before solubility testing .
Q. Why do some studies report low yields in photochemical borylation despite optimized conditions?
Potential factors:
- Light penetration : Scaling up reactions without adequate mixing reduces photon exposure .
- Substrate activation : Carboxylic acids with electron-withdrawing groups (e.g., phthalimide) are essential for efficiency .
Troubleshooting: Use flow reactors for consistent light delivery .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
